molecular formula C11H16N2O B7561152 2-methyl-N-(4-methylpyridin-2-yl)butanamide

2-methyl-N-(4-methylpyridin-2-yl)butanamide

Cat. No. B7561152
M. Wt: 192.26 g/mol
InChI Key: GKYQSWGIJXEZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-methylpyridin-2-yl)butanamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)butanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and survival. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of cancer and other diseases. In addition, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(4-methylpyridin-2-yl)butanamide in lab experiments is its potency and specificity. This compound has been found to have potent anticancer and neuroprotective effects, and its mechanism of action is relatively specific, which reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several future directions for the research on 2-methyl-N-(4-methylpyridin-2-yl)butanamide. One potential direction is the development of this compound derivatives with improved solubility and potency. Another direction is the investigation of the effects of this compound on other diseases and conditions, such as inflammation and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.

Synthesis Methods

The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)butanamide involves the reaction of 2-acetylpyridine with 2-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2-methyl-N-(4-methylpyridin-2-yl)butanamide has been used in various scientific research applications such as cancer research, neurodegenerative diseases, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used in drug discovery as a lead compound for the development of new drugs.

properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-4-9(3)11(14)13-10-7-8(2)5-6-12-10/h5-7,9H,4H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYQSWGIJXEZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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